Methyl 3-amino-4-piperidin-1-ylbenzoate Methyl 3-amino-4-piperidin-1-ylbenzoate
Brand Name: Vulcanchem
CAS No.: 696616-81-6
VCID: VC21290275
InChI: InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Methyl 3-amino-4-piperidin-1-ylbenzoate

CAS No.: 696616-81-6

Cat. No.: VC21290275

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-piperidin-1-ylbenzoate - 696616-81-6

Specification

CAS No. 696616-81-6
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name methyl 3-amino-4-piperidin-1-ylbenzoate
Standard InChI InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Standard InChI Key NQQHRVRQXJDWRF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N

Introduction

Synthesis

The synthesis of methyl 3-amino-4-piperidin-1-ylbenzoate typically involves:

  • Starting Materials: A benzoic acid derivative substituted with an amino group and a piperidine ring.

  • Esterification Reaction: The carboxylic acid group of the benzoic acid is methylated using methanol in the presence of an acid catalyst.

  • Substitution Reaction: Piperidinyl substitution is achieved via nucleophilic substitution or reductive amination.

Analytical Characterization

The compound can be characterized using:

  • Mass Spectrometry (MS): Confirms molecular weight and structure.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amino (-NH2_2) and ester (-COOCH3_3).

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information on the aromatic ring, piperidine, and ester groups.

Pharmaceutical Research

Methyl 3-amino-4-piperidin-1-ylbenzoate is often explored as a scaffold for drug development due to its piperidine moiety, which is commonly found in bioactive molecules. Piperidine derivatives are known for their roles in:

  • CNS Disorders: Acting as ligands for neurotransmitter receptors.

  • Anticancer Agents: Serving as intermediates for compounds targeting cancer cell lines like HCT-116 and MCF-7 .

Chemical Intermediates

The compound serves as a precursor in the synthesis of more complex molecules, particularly those containing fused aromatic or heterocyclic systems.

Safety and Handling

While specific toxicity data for methyl 3-amino-4-piperidin-1-ylbenzoate is limited, general precautions include:

  • Avoiding inhalation or skin contact due to potential irritation.

  • Storing in a cool, dry place away from heat sources due to its moderate flash point (204.6°C).

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